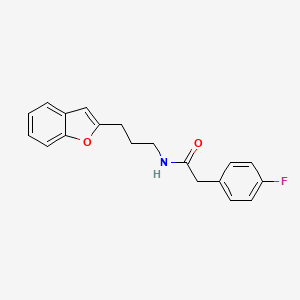

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide

Description

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide (C₁₉H₁₈FNO₂, molecular weight: 335.36 g/mol) is a synthetic acetamide derivative featuring a benzofuran-2-yl moiety linked via a propyl chain to an acetamide group, which is further substituted with a 4-fluorophenyl ring. The benzofuran group imparts aromatic rigidity, while the fluorophenyl moiety enhances electronic properties and metabolic stability. The compound’s InChIKey (ISOFIXYIQYLVJR-UHFFFAOYSA-N) and SMILES (FC1C=CC(=CC=1)CC(NCCCC1=CC2C=CC=CC=2O1)=O) confirm its structural uniqueness .

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2/c20-16-9-7-14(8-10-16)12-19(22)21-11-3-5-17-13-15-4-1-2-6-18(15)23-17/h1-2,4,6-10,13H,3,5,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOFIXYIQYLVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.

Attachment of Propyl Chain: The propyl chain is introduced to the benzofuran ring via a nucleophilic substitution reaction.

Formation of Fluorophenylacetamide: The fluorophenyl group is attached to the acetamide moiety through a coupling reaction, often using reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Palladium-catalyzed coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Key Observations:

- Synthetic Yields: Multicomponent reactions (e.g., ) and amide couplings (e.g., ) yield compounds with moderate to high purity (54–82%).

- Melting Points : Aromatic substituents (naphthyl in , benzofuran in ) correlate with higher melting points (~148°C) compared to aliphatic derivatives (75°C in ).

Cytotoxicity and Bioactivity

- N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): Synthesized via a multicomponent reaction, this compound shares structural motifs with cytotoxic agents. Analogous compounds in (e.g., N-(4-hydroxyphenethyl)acetamide) exhibit moderate cytotoxicity (38–43% mortality in brine shrimp assays).

Physicochemical Properties

- Aliphatic chains (e.g., butyl in ) enhance flexibility and solubility in polar solvents.

- Crystallinity : The dihedral angle (60.5°) between aromatic rings in influences molecular packing and stability, a factor likely relevant to the target compound’s crystalline form.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzofuran moiety and a 4-fluorophenyl group, which contribute to its unique chemical properties. The IUPAC name for this compound is N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenyl)acetamide. Its molecular formula is , and it has a molecular weight of approximately 325.35 g/mol .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, benzofuran compounds have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis . While specific studies on this compound are sparse, the structural similarities suggest potential antimicrobial efficacy.

Anticancer Properties

Benzofuran derivatives have also been explored for their anticancer activities. A study highlighted that certain benzofuran compounds could inhibit cell proliferation in cancer cell lines through various mechanisms, including apoptosis induction . The presence of the fluorophenyl group in this compound may enhance its potency against cancer cells, although specific data on this compound is still required.

Case Studies and Research Findings

- Antimycobacterial Activity : In a study evaluating the antimicrobial properties of benzofuran derivatives, several compounds demonstrated promising results against M. tuberculosis, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . This suggests that this compound may warrant investigation for similar activities.

- Anticancer Screening : A review of benzofuran derivatives indicated their potential in inhibiting various cancer cell lines . The unique structure of this compound could provide insights into developing new anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.